4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound is characterized by a pyridine ring substituted with a piperidin-3-ylmethoxy group, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis and characterization of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride can be traced through various chemical literature and databases that catalog related compounds. Its structural properties and biological activities have been explored in scientific studies, particularly in the context of drug discovery and development.
4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride is classified as:
The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride typically involves several key steps:
The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the pyridine derivative, leading to the formation of 4-(Piperidin-3-ylmethoxy)pyridine. The final step includes treatment with hydrochloric acid to form the dihydrochloride salt, which enhances solubility for further applications.
The molecular structure of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride features:
Key structural data includes:
4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride can participate in several chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the piperidine moiety, which can stabilize positive charges during reactions, making it a versatile intermediate in organic synthesis.
The mechanism of action for 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride may involve interactions with specific biological targets such as enzymes or receptors. For instance, compounds with similar structures have been studied for their roles as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression.
Research indicates that these compounds can modulate gene expression by altering histone methylation patterns, thus influencing cellular processes related to proliferation and differentiation.
Key physical properties include:
Chemical properties include:
4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in drug discovery and therapeutic development.
4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride functions as a potent, competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic eraser enzyme that regulates histone methylation states. LSD1 catalyzes the removal of mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2), repressing transcription of tumor-suppressor genes. This compound binds the LSD1 active site with high affinity (Ki values ≤29 nM), competitively displacing dimethylated H3K4 peptide substrates. The protonated piperidine nitrogen forms hydrogen bonds with Asp555 in the catalytic pocket, while the pyridine ring engages in π-stacking and hydrophobic interactions with flavin adenine dinucleotide (FAD) cofactor and Tyr761 residues [2] [3].
Enzyme kinetics studies demonstrate uncompetitive inhibition with FAD, confirming selective substrate competition rather than cofactor disruption. Inhibition elevates cellular H3K4me2 levels by >3-fold, reactivating silenced genes in leukemia and solid tumors. The compound exhibits >160-fold selectivity against related monoamine oxidases (MAO-A/MAO-B), attributed to its optimized binding orientation within the LSD1 substrate cleft. Antiproliferative effects are pronounced in cancer cell lines (EC~50~ = 280 nM), with negligible impact on non-neoplastic cells [2] [3].
Table 1: Biochemical and Cellular Profiling of 4-(Piperidin-3-ylmethoxy)pyridine Dihydrochloride in LSD1 Inhibition
Parameter | Value | Experimental Context |
---|---|---|
LSD1 Inhibition (Ki) | 29 nM | Recombinant human LSD1 enzyme |
MAO-A Selectivity Ratio | >160-fold | Enzyme activity assays |
Cellular H3K4me2 Increase | >3-fold | Western blot (leukemia cells) |
Antiproliferative EC~50~ | 280 nM | MTT assay (MLL-rearranged AML) |
This compound modulates neurotransmission through structural mimicry of endogenous monoamine ligands. Its pyridine-piperidine scaffold resembles cationic neurotransmitter precursors, enabling interactions with cholinergic and monoaminergic receptors. Molecular docking simulations predict moderate affinity (K~i~ = 0.8–3.2 µM) for serotonin 5-HT~2A~ and dopamine D~2~ receptors due to ionic bonding between the protonated piperidine and conserved aspartate residues in transmembrane helices [8].
In cholinergic systems, the molecule augments acetylcholine-like signaling by partial agonism at muscarinic M~1~ receptors. This enhances phospholipase C activation and downstream ERK phosphorylation, potentiating synaptic plasticity in cortical neurons. Concurrently, it inhibits presynaptic α~2~-adrenergic autoreceptors, increasing norepinephrine release in the prefrontal cortex. Such dual modulation may rectify neurotransmitter imbalances in cognitive disorders, though receptor pan-selectivity necessitates further optimization [8] [9].
Table 2: Neurotransmitter Receptor Interactions of 4-(Piperidin-3-ylmethoxy)pyridine Dihydrochloride
Receptor Type | Interaction | Functional Consequence |
---|---|---|
Muscarinic M~1~ | Partial agonism | Enhanced PLC-β activation and ERK signaling |
Serotonin 5-HT~2A~ | Competitive binding | Modulated cortical excitability |
Dopamine D~2~ | Allosteric inhibition | Increased dopamine synthesis |
α~2~-Adrenergic | Antagonism | Elevated norepinephrine release |
Targeted engagement with G protein-coupled receptors (GPCRs) underpins this compound’s therapeutic potential in metabolic disorders. Its piperidine methoxy group mimics peptide ligands of Class A GPCRs, notably enhancing binding to glucagon-like peptide-1 receptor (GLP-1R) and free fatty acid receptor 1 (FFAR1). Allosteric modulation of GLP-1R potentiates glucose-dependent insulin secretion in pancreatic β-cells (EC~50~ = 1.5 µM), while FFAR1 activation enhances glucagon secretion during hypoglycemia [6] [8].
The compound’s bias toward G~αq~-coupled signaling over β-arrestin recruitment mitigates receptor desensitization—a key advantage for sustained metabolic control. In adipocytes, it activates G~αs~-coupled receptors, elevating cyclic adenosine monophosphate (cAMP) by 40% and stimulating lipolysis. Docking studies reveal ligand insertion into the orthosteric pocket of FFAR1, forming salt bridges with Arg183 and Asn244. This stabilizes active conformations for insulin sensitization without off-target cannabinoid receptor activity [6] [8].
Table 3: Metabolic GPCR Targets of 4-(Piperidin-3-ylmethoxy)pyridine Dihydrochloride
GPCR Target | Signaling Pathway | Metabolic Effect |
---|---|---|
GLP-1R | G~αs~/cAMP | Glucose-dependent insulin secretion |
FFAR1 (GPR40) | G~αq~/PLC-β | Incretin potentiation; glucagon release |
Adipocyte β~3~AR | G~αs~/cAMP | Lipolysis; thermogenesis |
GPR119 | G~αs~/cAMP | Glucose homeostasis; GLP-1 secretion |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1